4-Méthoxy-2-naphtaldéhyde

Vue d'ensemble

Description

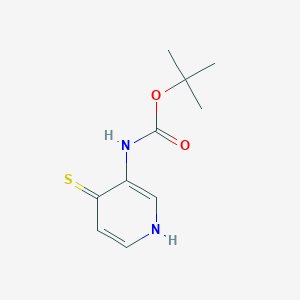

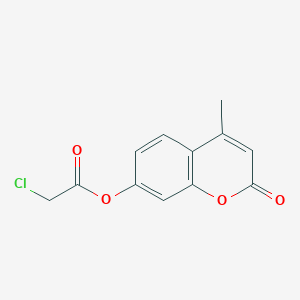

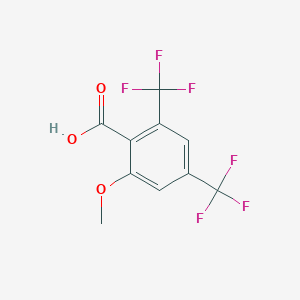

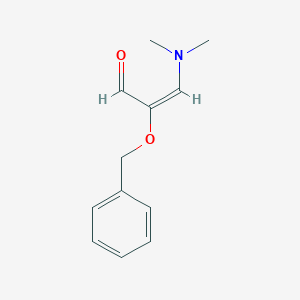

4-Methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H10O2 . It is a derivative of naphthaldehyde, which is a class of aromatic compounds . The compound is used in various chemical reactions and has been found in natural products .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-naphthaldehyde consists of a naphthalene core with a methoxy group (-OCH3) and an aldehyde group (-CHO) attached to it . The exact positions of these groups on the naphthalene core can vary, leading to different isomers .

Chemical Reactions Analysis

4-Methoxy-2-naphthaldehyde, like other naphthaldehydes, can undergo various chemical reactions due to the presence of the reactive aldehyde group . For instance, it can participate in aldol reactions, Mannich reactions, and others . The exact reactions that 4-Methoxy-2-naphthaldehyde undergoes could depend on the specific conditions and reagents used.

Physical and Chemical Properties Analysis

4-Methoxy-2-naphthaldehyde has a molecular weight of 186.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.

Applications De Recherche Scientifique

Synthèse organique

Ce composé est un précurseur dans la réaction de Vilsmeier–Haack, qui est une forme de formylation utilisée pour synthétiser des aldéhydes . La réaction implique l'utilisation d'oxychlorure de phosphore et de diméthylformamide pour introduire un groupe aldéhyde dans le système aromatique, ce qui est une étape clé dans la synthèse de diverses molécules organiques.

Catalyse asymétrique

Dans le domaine de la synthèse asymétrique, 4-Méthoxy-2-naphtaldéhyde peut être utilisé dans les réactions d'aldol catalysées par la proline . Ces réactions sont importantes pour la création de molécules chirales avec un excès énantiomérique élevé, qui sont essentielles dans la production de produits pharmaceutiques et de composés biologiquement actifs.

Réaction de Mannich

Le composé est également utilisé dans les réactions de Mannich asymétriques à trois composants . La réaction de Mannich est une méthode de formation de composés β-amino carbonylés, qui sont des intermédiaires précieux en chimie organique. La présence du groupe méthoxy peut influencer la sélectivité et le rendement de la réaction.

Synthèse de dihydropyridine de Hantzsch

This compound: est un réactif dans la synthèse des dihydropyridines 1,4 de Hantzsch . Ces dihydropyridines sont importantes pour leur activité biologique et sont utilisées dans la synthèse de bloqueurs des canaux calciques, qui ont des applications thérapeutiques dans les maladies cardiovasculaires.

Réaction de condensation de benzoïne

Le composé trouve application dans les réactions de condensation de benzoïne asymétriques . Cette réaction est utilisée pour synthétiser des α-hydroxycétones, qui sont des intermédiaires utiles dans la préparation de divers composés organiques, y compris des parfums et des produits pharmaceutiques.

Synthèse de phtalazinedione

Il est également impliqué dans la synthèse de pyrazolo[1,2-b]phtalazinediones . Ces composés ont suscité un intérêt en raison de leurs propriétés pharmacologiques potentielles, y compris leurs activités anti-inflammatoires et anticancéreuses.

Synthèse de fullerènes

Enfin, This compound peut être utilisé pour la synthèse de fullerènes (C60) par pyrolyse sous vide éclair . Les fullerènes ont une large gamme d'applications, des photovoltaïques organiques aux systèmes de délivrance de médicaments, en raison de leur structure unique et de leurs propriétés électroniques.

Safety and Hazards

The safety data sheet for a related compound, 6-Methoxy-2-naphthaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions might be applicable to 4-Methoxy-2-naphthaldehyde, but specific safety data for this compound was not found in the retrieved sources.

Mécanisme D'action

Target of Action

The primary target of 4-Methoxy-2-naphthaldehyde is the enzyme alcohol dehydrogenase (ADH) . ADH plays a crucial role in the metabolism of alcohols in the body, converting them into aldehydes and ketones.

Mode of Action

4-Methoxy-2-naphthaldehyde interacts with its target, ADH, by acting as a substrate for the enzyme . The compound can undergo a reaction with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen atom in the compound acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The interaction of 4-Methoxy-2-naphthaldehyde with ADH affects the metabolic pathways involving alcohol degradation. The formation of oximes and hydrazones from the reaction of the compound with hydroxylamine or hydrazine represents a significant alteration in these pathways .

Pharmacokinetics

It’s known that the compound is a non-acidic nonsteroidal anti-inflammatory drug (nsaid) which is rapidly metabolized in the liver to the major active metabolite .

Result of Action

The result of the action of 4-Methoxy-2-naphthaldehyde involves the formation of oximes and hydrazones, which are essentially irreversible processes . These products can have various effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 4-Methoxy-2-naphthaldehyde can be influenced by various environmental factors. For instance, the compound’s photostability can be improved when included in a microemulsion . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other metabolites or enzymes.

Analyse Biochimique

Biochemical Properties

4-Methoxy-2-naphthaldehyde interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate for human salivary aldehyde dehydrogenase (hsALDH), an enzyme that catalyzes the irreversible oxidation of a wide spectrum of aliphatic and aromatic aldehydes . The Km values for this substrate were calculated to be 147.7, 5.31, 0.71, and 3.31 μM for benzaldehyde, cinnamaldehyde, 2-naphthaldehyde, and 6-methoxy-2-naphthaldehyde, respectively .

Cellular Effects

It is known that aldehyde dehydrogenases, which interact with 4-Methoxy-2-naphthaldehyde, play a crucial role in cell proliferation and protection against oxidative stress .

Molecular Mechanism

The molecular mechanism of 4-Methoxy-2-naphthaldehyde involves its interaction with enzymes like aldehyde dehydrogenase. In the case of hsALDH, the enzyme catalyzes the oxidation of 4-Methoxy-2-naphthaldehyde to its corresponding acid in an NAD±dependent manner . This reaction is essentially irreversible .

Metabolic Pathways

4-Methoxy-2-naphthaldehyde is involved in the metabolic pathways catalyzed by aldehyde dehydrogenases . These enzymes catalyze the oxidation of aldehydes to their corresponding acids, playing a crucial role in the metabolism of endogenous and exogenous aldehydes .

Transport and Distribution

The transport and distribution of 4-Methoxy-2-naphthaldehyde within cells and tissues have been studied in the context of the blackened heartwood of Diospyros kaki . The compound was found to be high in concentration at the pith and at the edges of the blackened heartwood .

Propriétés

IUPAC Name |

4-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNSXRAUGCVFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468174 | |

| Record name | 4-methoxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123239-64-5 | |

| Record name | 4-methoxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Methoxy-2-naphthaldehyde in the context of Diospyros species?

A: 4-Methoxy-2-naphthaldehyde, alongside its structural isomer 5-hydroxy-4-methoxy-2-naphthaldehyde, has been identified as a constituent of the heartwood of Diospyros quiloensis []. These compounds belong to a class of methoxynaphthaldehydes, which are relatively rare in nature. Their presence in Diospyros species, particularly in the heartwood, suggests a potential role in the tree's defense mechanisms or wood properties.

Q2: How was 4-Methoxy-2-naphthaldehyde synthesized?

A: Researchers successfully synthesized 4-Methoxy-2-naphthaldehyde, along with other methoxynaphthoic acids and methoxynaphthaldehydes, using the Stobbe condensation reaction and subsequent cyclization []. This method provides a controlled approach for obtaining this compound and its derivatives for further investigation.

Q3: Are there any insights into the structure of 4-Methoxy-2-naphthaldehyde and related compounds from spectroscopic studies?

A: NMR spectroscopy has been instrumental in confirming the structures of 4-Methoxy-2-naphthaldehyde and related methoxynaphthoic acids and methoxynaphthaldehydes []. The spectral data, particularly the proton NMR, provides valuable information about the relative positions of the substituents on the naphthalene ring system and helps confirm the influence of steric and electronic effects on their chemical shifts.

Q4: Beyond its natural occurrence, is there any research on potential applications of 4-Methoxy-2-naphthaldehyde?

A: While the research primarily focuses on the isolation and structural characterization of 4-Methoxy-2-naphthaldehyde, its presence in Diospyros species, known for their medicinal properties, suggests potential avenues for further exploration. For instance, related compounds like plumbagin and diospyrin, also found in Diospyros oocarpa, have shown promising antiprotozoal and anthelmintic activities []. This finding could encourage future research into the biological activities of 4-Methoxy-2-naphthaldehyde and its potential use in pharmaceutical or agricultural applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.